4-Bromo-2,6-dinitrophenol

Übersicht

Beschreibung

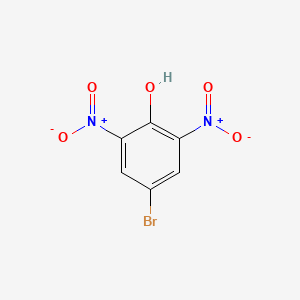

4-Bromo-2,6-dinitrophenol is an organic compound with the molecular formula C6H3BrN2O5 It is characterized by the presence of a bromine atom and two nitro groups attached to a phenol ring

Wirkmechanismus

Target of Action

4-Bromo-2,6-dinitrophenol is chemically related to 2,4-dinitrophenol , a compound known to uncouple oxidative phosphorylation . The primary target of these compounds is the mitochondrial membrane, where they disrupt the proton gradient, leading to increased heat production and energy expenditure .

Mode of Action

The compound interacts with its target by diffusing across the mitochondrial membrane in its protonated form. Once inside the mitochondrial matrix, it releases a proton, disrupting the proton gradient. This uncoupling of oxidative phosphorylation leads to increased oxygen consumption and heat production, as the energy from electron transport is released as heat rather than being used to produce ATP .

Biochemical Pathways

The affected pathway is the electron transport chain in the mitochondria. By disrupting the proton gradient, this compound effectively bypasses ATP synthase, the enzyme responsible for ATP production. This leads to increased metabolic rate as the body attempts to compensate for the loss of ATP production .

Pharmacokinetics

For instance, 2,4-dinitrophenol is known to be rapidly absorbed and distributed throughout the body . It’s also likely to be metabolized in the liver and excreted in the urine . .

Result of Action

The primary result of this compound’s action is increased metabolic rate, leading to weight loss. In addition, the increase in heat production can lead to hyperthermia .

Action Environment

Environmental factors such as temperature and pH can influence the action of this compound. For instance, higher temperatures may increase the compound’s uncoupling effect, leading to greater heat production. Similarly, changes in pH can affect the compound’s ability to cross the mitochondrial membrane and thus its efficacy .

Biochemische Analyse

Biochemical Properties

4-Bromo-2,6-dinitrophenol plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with nitroreductase enzymes, which catalyze the reduction of nitro groups to amines . This interaction is crucial for the compound’s role in biochemical pathways involving nitro group reduction.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can disrupt mitochondrial function by acting as a protonophore, which dissipates the proton gradient across the mitochondrial membrane . This disruption leads to a decrease in ATP production, affecting cellular energy metabolism and overall cell function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is its ability to act as a protonophore, shuttling protons across biological membranes and collapsing the proton motive force . This action disrupts the normal function of mitochondria, leading to decreased ATP production. Additionally, this compound can interact with enzymes such as nitroreductases, influencing their activity and the biochemical pathways they are involved in .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound can degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated potential long-term effects on cellular function, including alterations in cellular metabolism and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. Studies have shown that high doses of this compound can cause toxic effects, including oxidative stress and disruption of cellular function . It is important to determine the threshold doses to avoid adverse effects in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound undergoes reduction by nitroreductase enzymes, leading to the formation of amine derivatives . These metabolic pathways are crucial for the compound’s biochemical activity and its role in cellular processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cellular membranes and distributed to various cellular compartments . Understanding the transport and distribution mechanisms is essential for determining the compound’s localization and accumulation within cells.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This subcellular localization is important for understanding the compound’s role in cellular processes and its overall biochemical activity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4-Bromo-2,6-dinitrophenol can be synthesized through the nitration of 4-bromo-2-nitrophenol. The process involves the following steps:

Starting Material: 4-Bromo-2-nitrophenol.

Reaction Medium: Dichloromethane.

Reagents: Fuming nitric acid.

Conditions: The reaction mixture is cooled to 0°C and stirred at room temperature for 3 hours.

Workup: The reaction mixture is added to ice water, and the organic layer is extracted with chloroform.

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale nitration processes, similar to the laboratory synthesis but optimized for higher yields and efficiency. These methods often use continuous flow reactors and advanced purification techniques to ensure product quality and consistency.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Bromo-2,6-dinitrophenol undergoes various chemical reactions, including:

Nucleophilic Aromatic Substitution: Due to the presence of electron-withdrawing nitro groups, the compound is susceptible to nucleophilic attack, leading to substitution reactions.

Reduction: The nitro groups can be reduced to amino groups under suitable conditions.

Oxidation: The phenol group can undergo oxidation to form quinones.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide in methanol.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin and hydrochloric acid.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Major Products:

Substitution: Formation of substituted phenols.

Reduction: Formation of 4-bromo-2,6-diaminophenol.

Oxidation: Formation of 4-bromo-2,6-dinitroquinone.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

4-Bromo-2,6-dinitrophenol is utilized as a reagent in organic synthesis. It serves as a starting material for producing more complex molecules, including substituted phenols and other derivatives. The compound can be synthesized through nitration processes involving 4-bromo-2-nitrophenol .

Enzyme Interactions

Research indicates that this compound interacts with various enzymes, influencing their activity. It has been studied for its potential effects on enzyme inhibition and cellular metabolism, particularly in mitochondrial function .

Toxicity Research

The compound’s toxicity has been a focus of studies, particularly regarding its effects on biological systems. Investigations into its safety profile are essential for understanding its potential therapeutic applications .

Industrial Applications

In the industrial sector, this compound is used in the production of dyes and pigments. Its chemical properties make it suitable for various applications in the chemical manufacturing industry.

Case Study 1: Enzyme Inhibition

A study investigated the interaction of this compound with nitroreductase enzymes. The results demonstrated that the compound can effectively inhibit these enzymes, providing insights into its potential use as a biochemical tool for studying enzyme functions and pathways.

Case Study 2: Toxicity Assessment

Research assessing the toxicity of dinitrophenols highlighted the risks associated with exposure to compounds like this compound. The findings emphasize the need for careful handling and consideration of safety protocols when working with this compound in laboratory settings .

Vergleich Mit ähnlichen Verbindungen

2,4-Dinitrophenol: Similar in structure but lacks the bromine atom.

4-Bromo-2-nitrophenol: A precursor in the synthesis of 4-bromo-2,6-dinitrophenol.

2,6-Dinitrophenol: Similar nitro group positioning but lacks the bromine atom.

Uniqueness: The bromine atom enhances the compound’s electrophilic nature, making it more reactive in nucleophilic substitution reactions compared to its non-brominated counterparts .

Biologische Aktivität

4-Bromo-2,6-dinitrophenol is a halogenated phenolic compound that has garnered attention due to its biological activity and potential environmental impacts. This article synthesizes available research findings, highlighting its toxicological effects, mechanisms of action, and implications for ecological and human health.

- Chemical Formula : CHBrNO

- Molecular Weight : 261.03 g/mol

- CAS Number : 95192-64-6

- Melting Point : 86°C to 88°C

Toxicological Effects

Research indicates that this compound exhibits varying degrees of toxicity across different species. Notably, studies have shown that it can affect aquatic life, particularly fish and invertebrates.

The biological activity of this compound is primarily attributed to its ability to uncouple oxidative phosphorylation in mitochondria. This uncoupling leads to reduced ATP production and increased metabolic rates, which can be detrimental to cell viability.

- Uncoupling Mechanism : Similar to other dinitrophenols, it disrupts the proton gradient across mitochondrial membranes.

- Methemoglobin Formation : Some studies suggest that halogenated phenols can lead to the formation of methemoglobin, impairing oxygen transport in blood .

- Enzyme Inhibition : It may inhibit key enzymes involved in respiration and carbohydrate metabolism, further contributing to its toxic effects .

Environmental Impact Studies

A study conducted on the effects of various nitrophenols, including this compound, showed significant toxicity to aquatic organisms at concentrations as low as 40 ppm. The study emphasized the need for monitoring these compounds in freshwater ecosystems due to their potential for bioaccumulation and long-term ecological effects .

Human Health Risk Assessment

Research has also explored the potential health risks associated with exposure to this compound. Acute exposure can lead to skin irritation and respiratory issues; chronic exposure may pose risks of organ toxicity .

Eigenschaften

IUPAC Name |

4-bromo-2,6-dinitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrN2O5/c7-3-1-4(8(11)12)6(10)5(2-3)9(13)14/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPSWRWYMQBAIDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00193481 | |

| Record name | Phenol, 4-bromo-2,6-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00193481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40466-95-3 | |

| Record name | Phenol, 4-bromo-2,6-dinitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040466953 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 4-bromo-2,6-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00193481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.